N-(4-aminophenyl)-3-chlorobenzamide
Overview
Description
N-(4-aminophenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3-chlorobenzamide typically involves the reaction of 4-aminophenylamine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: 4-aminophenylamine and 3-chlorobenzoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.
Procedure: The 4-aminophenylamine is dissolved in the solvent, and triethylamine is added. 3-chlorobenzoyl chloride is then added dropwise to the solution with continuous stirring. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water to remove any inorganic by-products, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The amine group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
N-(4-aminophenyl)-3-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)benzamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-chlorobenzamide: Lacks the amine group, which significantly alters its chemical properties and applications.
4-aminobenzamide: Lacks the chlorobenzamide moiety, resulting in different chemical behavior and uses.
Uniqueness
N-(4-aminophenyl)-3-chlorobenzamide is unique due to the presence of both the amine and chlorobenzamide groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with specific desired properties.
Properties
IUPAC Name |
N-(4-aminophenyl)-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNNYUNGVIXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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